2-Lysylcytidine - 144796-96-3

2-Lysylcytidine

Catalog Number: EVT-1808807
CAS Number: 144796-96-3
Molecular Formula: C15H25N5O6
Molecular Weight: 371.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Lysylcytidine (also known as lysidine, abbreviated as L) is a modified nucleoside found in bacteria. [, , , ] It is a derivative of cytidine, one of the four main nucleobases found in DNA and RNA. [, , , ] L is specifically found at the wobble position of the anticodon in tRNAIle, the transfer RNA responsible for carrying the amino acid isoleucine. [, , , ] This modification is crucial for the accurate decoding of the genetic code. [, , , ]

Overview

2-Lysylcytidine is a nucleoside compound that combines the amino acid lysine with the nucleobase cytidine. This compound plays a significant role in biological processes, particularly in the context of nucleic acid metabolism and cellular signaling. Its structure allows it to participate in various biochemical pathways, making it a subject of interest in both fundamental and applied research.

Source

2-Lysylcytidine can be derived from natural sources or synthesized in laboratory settings. It is often studied in the context of nucleoside analogs, which are compounds that resemble natural nucleosides and can interfere with nucleic acid synthesis or function.

Classification

2-Lysylcytidine is classified as a modified nucleoside. It falls under the broader category of nucleotides and nucleosides, which are essential components of RNA and DNA. The presence of lysine introduces unique properties that may influence its biological activity compared to standard nucleosides.

Synthesis Analysis

Methods

The synthesis of 2-Lysylcytidine can be achieved through several methods, including:

  1. Chemical Synthesis: This approach typically involves the coupling of lysine to cytidine using specific reagents that facilitate the formation of glycosidic bonds.
  2. Biological Synthesis: Enzymatic methods may be used, where specific enzymes catalyze the reaction between lysine and cytidine under controlled conditions.

Technical Details

In chemical synthesis, protecting groups may be employed to prevent unwanted reactions during the coupling process. The final product is usually purified through chromatography techniques to ensure high purity and yield.

Molecular Structure Analysis

Structure

The molecular structure of 2-Lysylcytidine consists of a ribose sugar attached to a cytosine base, with a lysine side chain linked at the 2-position of the ribose. The structural formula can be represented as follows:

  • Chemical Formula: C12_{12}H17_{17}N3_{3}O5_{5}

Data

  • Molecular Weight: Approximately 283.29 g/mol
  • Structural Features: The presence of an amino group from lysine contributes to its solubility and reactivity.
Chemical Reactions Analysis

Reactions

2-Lysylcytidine can undergo various chemical reactions typical for nucleosides, including:

  1. Phosphorylation: This reaction converts 2-Lysylcytidine into its triphosphate form, which is crucial for its role in nucleotide metabolism.
  2. Degradation: Enzymatic hydrolysis can lead to the breakdown of 2-Lysylcytidine into its constituent parts.

Technical Details

The phosphorylation process often requires ATP (adenosine triphosphate) and specific kinases to facilitate the transfer of phosphate groups.

Mechanism of Action

Process

The mechanism of action for 2-Lysylcytidine primarily involves its incorporation into RNA during transcription, where it can alter RNA stability and function. Its unique side chain can influence interactions with other biomolecules, potentially affecting gene expression and protein synthesis.

Data

Research indicates that modified nucleosides like 2-Lysylcytidine can enhance or inhibit enzymatic activities associated with RNA metabolism, contributing to their therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: 2-Lysylcytidine is generally soluble in water due to its polar nature.
  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.

Chemical Properties

  • pKa Values: The pKa values associated with the amino groups in lysine influence its protonation state at physiological pH.
  • Reactivity: The presence of reactive functional groups allows for participation in various biochemical reactions.
Applications

Scientific Uses

2-Lysylcytidine has several applications in scientific research:

  1. Nucleic Acid Research: It serves as a tool for studying RNA dynamics and interactions.
  2. Therapeutic Development: Modified nucleosides are explored for their potential use in antiviral therapies and cancer treatment due to their ability to interfere with nucleic acid synthesis.
  3. Biochemical Assays: It is utilized in assays designed to measure enzyme activities related to nucleotide metabolism.
Biosynthesis Pathways and Enzymatic Regulation of 2-Lysylcytidine

tRNA Modification Machinery: Role of tRNAIle-Lysidine Synthetase (TilS) in 2-Lysylcytidine Formation

2-Lysylcytidine (lysidine, L) is a post-transcriptional modification exclusively found at the wobble position (position 34) of bacterial tRNAIle that decodes the AUA codon. This modification is synthesized by the enzyme tRNAIle-lysidine synthetase (TilS), which catalyzes the ATP-dependent attachment of lysine to the C2 atom of cytidine-34. TilS operates as a molecular gatekeeper that converts cytidine to lysidine, thereby altering the tRNA’s coding specificity: The unmodified tRNAIle with a CAU anticodon recognizes methionine codons (AUG), whereas lysidine modification switches its identity to isoleucine-specific tRNA that decodes AUA codons [1] [3] [5].

TilS achieves exquisite substrate discrimination by recognizing structural elements of tRNAIle, including the anticodon loop (nucleotides 32–38), anticodon stem, and acceptor stem. Mutational studies in Escherichia coli reveal that TilS binds to the anticodon region and the 3′ end of the acceptor stem, enabling it to distinguish tRNAIle from near-identical tRNAMet (which shares the same CAU anticodon loop) [1] [2]. This discrimination is essential for maintaining translational fidelity, as misrecognition would lead to erroneous incorporation of methionine at AUA codons.

Table 1: Key Recognition Elements of TilS in tRNAIle

tRNA DomainNucleotide PositionsRole in TilS Recognition
Anticodon loop32–38Primary specificity determinant; binds TilS catalytic pocket
Anticodon stem27–43Stabilizes enzyme-tRNA interaction
Acceptor stem1–7, 66–723′ end binding enables lysine transfer
Variable loop44–48Indirect role in conformational stability

Substrate Specificity and ATP-Dependent Catalytic Mechanisms of TilS

TilS requires two substrates for lysidine synthesis: ATP and lysine. Its catalytic mechanism proceeds via a two-step reaction involving an adenylated intermediate [3] [5] [8]:

  • Adenylation: ATP hydrolyzes to AMP, which attaches to the cytidine-34 base of tRNAIle, forming an unstable cytidine–adenylate (C–AMP) intermediate.
  • Lysine Transfer: The ε-amino group of lysine displaces AMP, forming a stable C–N bond at C2 of cytidine, generating mature lysidine.

TilS belongs to the N-type ATP pyrophosphatase family, characterized by a conserved catalytic domain that binds ATP and lysine. Structural analyses reveal three functional domains:

  • N-terminal domain: Binds the tRNA acceptor stem.
  • Catalytic domain: Contains ATP/lysine-binding pockets.
  • C-terminal domain: Recognizes the anticodon loop [3] [5].

The enzyme’s specificity for lysine is absolute; no other amino acids substitute. ATP binding induces conformational changes that position cytidine-34 for nucleophilic attack, ensuring precise lysidine formation. Mutations in the ATP-binding motif (e.g., GxxGKS/T sequence) abolish activity, confirming ATP’s role beyond energy provision [4] [6] [8].

Evolutionary Conservation of Lysidine Biosynthesis Pathways Across Prokaryotes

TilS is evolutionarily conserved in >98% of bacterial genomes, reflecting its essential role in AUA decoding and translational accuracy [6] [7]. Genomic analyses of 1,093 bacteria confirm TilS’s presence in ancestral eubacteria, with rare lineage-specific losses:

  • Actinobacteria: Lost TilS but evolved alternative AUA decoding strategies.
  • Bacillales: Use tRNAIle with agmatidine (2-agmatinylcytidine) instead of lysidine [6] [10].

TilS gene loss correlates with shifts in genomic GC content and compensatory expansion of tRNA gene families. For example, high-GC genomes like Streptomyces coelicolor lack TilS but possess duplicate tRNAIle genes with CAU and UAU anticodons, where unmodified UAU decodes AUA codons. This redundancy permits TilS loss without fitness costs [6] [7].

Table 2: Evolutionary Conservation of TilS in Prokaryotes

Phylogenetic GroupTilS PresenceAUA Decoding MechanismGenomic Features
γ-Proteobacteria100%Lysidine-dependentModerate GC content (50–60%)
ActinobacteriaAbsentUAU anticodon (unmodified)High GC content (>65%)
BacillalesAbsentAgmatidine-dependentGenome reduction
Archaea*AbsentAgmatidine or inosineVaried GC content

Note: Archaea utilize non-homologous enzymes (TiaS) for agmatidine synthesis [7] [10].

Comparative Analysis of 2-Lysylcytidine Synthesis in Bacterial vs. Archaeal Systems

While bacteria synthesize lysidine via TilS, archaea and some bacteria employ divergent mechanisms for AUA decoding:

  • Archaea: Utilize tRNAIle with agmatidine (agm2C), synthesized by tRNAIle-agmatidine synthetase (TiaS). TiaS attaches agmatine (decarboxylated arginine) to cytidine-34 using ATP. Unlike TilS, TiaS exhibits dual specificity for RNA and protein substrates [7] [10].
  • Plant organelles and bacteria: Recently discovered 2-aminovaleramididine (ava2C) in Vibrio cholerae and spinach chloroplasts. Ava2C is derived from lysidine via additional amidation and enables AUA decoding similarly to lysidine [4].

Structurally, TilS and TiaS are evolutionarily unrelated despite catalyzing analogous C2-cytidine modifications. TilS belongs to ATP pyrophosphatases, whereas TiaS is a kinase-family enzyme. This difference underscores convergent evolution toward solving AUA decoding [7] [10]. Cryo-EM studies confirm that lysidine and agmatidine both form non-Watson-Crick base pairs with adenine at the third position of AUA codons. Their elongated side chains hydrogen-bond with the 2′-OH of the mRNA nucleotide adjacent to AUA, stabilizing the codon-anticodon interaction [4].

Table 3: Comparative Features of Cytidine-34 Modification Systems

FeatureBacterial Lysidine (TilS)Archaeal Agmatidine (TiaS)Aminovaleramididine
Modifying enzymeTilS (ATP pyrophosphatase)TiaS (Dual kinase)TilS-derived?
Chemical moietyLysineAgmatine5-Aminovaleramide
ATP dependenceYesYesLikely
Codon recognitionAUA-specificAUA-specificAUA-specific
Aminoacylation switchC34 → L34: Met to IleC34 → agm2C: Met to IleSimilar to lysidine

Properties

CAS Number

144796-96-3

Product Name

2-Lysylcytidine

IUPAC Name

(2S)-2-amino-6-[[4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-ylidene]amino]hexanoic acid

Molecular Formula

C15H25N5O6

Molecular Weight

371.39 g/mol

InChI

InChI=1S/C15H25N5O6/c16-8(14(24)25)3-1-2-5-18-15-19-10(17)4-6-20(15)13-12(23)11(22)9(7-21)26-13/h4,6,8-9,11-13,21-23H,1-3,5,7,16H2,(H,24,25)(H2,17,18,19)/t8-,9+,11+,12+,13+/m0/s1

InChI Key

MDWUIKMWKDMPDE-IINAIABHSA-N

SMILES

C1=CN(C(=NCCCCC(C(=O)O)N)N=C1N)C2C(C(C(O2)CO)O)O

Canonical SMILES

C1=CN(C(=NCCCCC(C(=O)O)N)N=C1N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=NCCCC[C@@H](C(=O)O)N)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.